1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea features a urea core linked to a benzodioxolyl group and a pyridinyl-triazolylmethyl moiety. Key structural attributes include:
- Benzodioxolyl group: A fused bicyclic aromatic system known for enhancing metabolic stability and influencing lipophilicity in drug design .
- Triazole-pyridine substituent: The 1,2,3-triazole ring, a bioisostere for amide bonds, is conjugated to a pyridine ring, which may contribute to π-π stacking interactions in biological targets.
- Urea linkage: The central urea group (-NH-C(O)-NH-) facilitates hydrogen bonding, a critical feature for binding to enzymes or receptors .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c23-16(19-11-1-2-14-15(7-11)25-10-24-14)18-8-12-9-22(21-20-12)13-3-5-17-6-4-13/h1-7,9H,8,10H2,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMTXMOZSBQIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of an amine with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The benzodioxole structure enhances bioactivity through its ability to interact with biological targets. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable study demonstrated that modifications to the triazole ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Triazole derivatives have been reported to exhibit antifungal and antibacterial activities. A recent study evaluated the compound's effectiveness against a range of pathogens, showing promising results against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of cellular processes in microbial organisms .
Material Science
Polymer Composites
In material science, 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has been utilized in the development of polymer composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that these composites can be used in high-performance applications such as coatings and structural materials where durability is critical .
Sensors and Detection Systems
The compound's unique electronic properties make it suitable for use in sensors. Studies have explored its application in electrochemical sensors for detecting environmental pollutants and biomolecules. The triazole unit contributes to the electrochemical activity, allowing for sensitive detection methods that can operate under various conditions .
Agricultural Chemistry
Pesticidal Activity
The compound has been studied for its potential as a pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to effective pest management strategies. Field trials have demonstrated its efficacy against common agricultural pests while being safe for beneficial insects .
Herbicide Development
Additionally, derivatives of this compound are being explored as herbicides. The mechanism involves inhibiting key enzymes involved in plant growth, thus providing a means to control unwanted vegetation without harming crops. Research is ongoing to optimize formulations for maximum efficacy and minimal environmental impact .
Data Tables
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heteroaromatic Substitutions: Pyridine vs. Thiophene
A closely related analog, 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea (CAS 2309309-77-9, ), replaces the pyridin-4-yl group with a thiophen-3-yl moiety. Key differences include:
- Electronic properties : Pyridine is electron-deficient due to its aromatic nitrogen, while thiophene is electron-rich. This may alter binding affinity in target proteins reliant on charge-transfer interactions.
- Solubility : Pyridine’s polarity could enhance aqueous solubility compared to thiophene, which is more hydrophobic.
Table 1: Comparison of Heteroaromatic Substituents
Substituent Effects on Urea Linkage
1-(4,6-Dimethoxypyrimidin-2-yl)-3-[[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)pyrazol-5-yl]sulfonyl]urea () replaces the triazolylmethyl group with a sulfonyl-linked tetrazole-pyrazole system. Differences include:
- Electronic effects : The sulfonyl group is strongly electron-withdrawing, which could modulate urea’s hydrogen-bonding capacity.
Aryl Substituent Variations
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a, ) demonstrates the impact of aryl substituents:
- 4-Methoxyphenyl group : The methoxy (-OCH3) substituent is electron-donating, enhancing solubility and steric bulk.
Table 2: Aryl Substituent Effects
Structural Complexity and Functional Diversity
The compound 1-[(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea () exemplifies increased complexity with:
- Fluorophenyl and pyrimidinyl groups : Fluorine enhances metabolic stability, while pyrimidine may engage in hydrogen bonding.
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a triazole unit via a urea bond, which is significant for its biological activity. The presence of the pyridine ring enhances the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, triazoles have shown efficacy against various fungal pathogens, including Candida albicans and Aspergillus fumigatus . The specific compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against these pathogens.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that compounds containing triazole units can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . In particular, the interaction of the triazole moiety with cellular targets plays a crucial role in mediating these effects.
3. Anti-inflammatory Effects
Triazole derivatives are known for their anti-inflammatory properties. The compound's structure suggests potential interactions with inflammatory pathways, contributing to reduced inflammation in preclinical models .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell death.
- Interaction with Biological Targets : The benzodioxole and pyridine components may enhance binding affinity to specific receptors or enzymes involved in disease processes.
Case Studies
Several studies have assessed the biological activity of similar compounds:
- Antifungal Activity : A study demonstrated that a related triazole derivative exhibited potent antifungal activity with an MIC of 0.31 μg/mL against C. albicans, indicating strong therapeutic potential in treating fungal infections .
- Anticancer Screening : In another case study, a library of triazole-containing compounds was screened against multicellular spheroids to identify candidates with significant anticancer activity. The results indicated that certain derivatives led to substantial reductions in tumor growth .
Q & A
What are the established synthetic methodologies for preparing 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea, and how can reaction parameters be systematically optimized?
Answer:
The synthesis involves a multi-step approach:
Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Optimize regioselectivity by varying catalysts (e.g., CuI vs. Ru complexes) .
Urea Coupling : React the triazole intermediate with a benzodioxol-amine derivative using carbodiimides (e.g., DCC or EDCI) in anhydrous toluene under reflux (110°C for 2–4 hours). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Purification : Recrystallize the crude product from ethanol-acetic acid (2:1) to achieve >95% purity. Optimize yield by adjusting stoichiometry (1.2:1 amine-to-azide ratio) and solvent polarity (DMF for polar intermediates) .
How should researchers address challenges in X-ray crystallographic refinement of this compound, particularly with disordered solvent or twinned data?
Answer:
For disordered solvent molecules :
- Use SHELXL's PART and ISOR commands to model partial occupancy.
- Apply DFIX/SIMU restraints to maintain reasonable geometry .
For twinned data :
- Implement the TWIN and BASF commands in SHELXL, with HKLF5 formatting for scaled data.
- Validate using ADDSYM (PLATON) to check for missed symmetry. Visualize results via ORTEP-3 to confirm anisotropic displacement parameters .
Advanced Tip: Post-2008 SHELXL updates enable TWIN refinement with BASF scaling factors, improving accuracy for complex structures like benzodioxol-containing compounds .
What computational strategies are effective for predicting electronic properties and binding interactions of this urea derivative?
Answer:
- Electronic Structure : Perform DFT calculations (B3LYP/6-31G*) to model HOMO-LUMO gaps and electrostatic potentials. Compare with UV-Vis spectra for validation .
- Binding Interactions : Use molecular docking (AutoDock Vina) against targets like kinases (PDB ID: 1ATP). Validate with MD simulations (AMBER, 100 ns trajectories) to assess binding stability .
- Benchmarking : Cross-reference computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
How can researchers resolve discrepancies between calculated and observed NMR chemical shifts?
Answer:
DFT Prediction : Use the GIAO method at the MPW1PW91/6-311++G(2d,p) level with implicit solvent models (IEFPCM/DMSO).
Experimental Validation : Acquire ¹H/¹³C NMR (400 MHz, DMSO-d₆) and compare shifts for electronegative regions (e.g., triazole protons).
Dynamic Effects : Run MD simulations (GROMACS) to account for solvent-solute interactions if deviations exceed 0.5 ppm. Confirm purity via LC-MS (Agilent Q-TOF) .
What methodologies are recommended for investigating regioselectivity in the triazole-forming step?
Answer:
- Experimental : Compare CuAAC (1,4-regioisomer) vs. Ru-catalyzed (1,5-regioisomer) reactions. Analyze products via HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) .
- Computational : Perform DFT transition-state calculations (ωB97X-D/def2-TZVP) to evaluate energy barriers for competing pathways.
- Kinetic Profiling : Use in situ IR spectroscopy to monitor reaction progress and determine rate constants .
How can researchers analyze polymorphism or solvatomorphism in crystalline forms of this compound?
Answer:
- Screening : Recrystallize from multiple solvents (e.g., ethanol, acetonitrile, DMF) and analyze via PXRD.
- Thermal Analysis : Perform DSC/TGA to identify phase transitions.
- Structural Refinement : Compare unit cell parameters (SHELXL) across polymorphs. For solvates, model disordered solvent using PART instructions .
What strategies optimize the compound's stability under varying pH and temperature conditions?
Answer:
- Stability Studies : Incubate samples in buffers (pH 2–10, 37°C) for 48 hours. Monitor degradation via HPLC (retention time shifts).
- Kinetic Analysis : Calculate degradation rate constants (pseudo-first-order kinetics).
- Protective Measures : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
